Home > Products > Screening Compounds P3095 > 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide - 426219-18-3

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Catalog Number: EVT-277728
CAS Number: 426219-18-3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orteronel (racemic) is a mixture of S-Orteronel and R-Orteronel isomers. Orteronel, aslo known as TAK-700, is an orally bioavailable non-steroidal androgen synthesis inhibitor of steroid 17alpha-monooxygenase (17,20 lyase) with potential antiandrogen activity. TAK-700 binds to and inhibits the steroid 17alpha-monooxygenase in both the testes and adrenal glands, thereby inhibiting androgen production. This may decrease androgen-dependent growth signaling and may inhibit cell proliferation of androgen-dependent tumor cells.

4-Ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one (Compound 1)

    Compound Description: This compound is investigated for its use in the treatment of Cushing's syndrome, particularly in combination therapy with a somatostatin analog like pasireotide [].

    Relevance: Compound A exhibits the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core structure also present in 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide []. This shared core structure suggests potential similarities in their pharmacological profiles and therapeutic applications.

    Compound Description: These compounds are synthesized via a one-pot reaction involving cyclopropenethione derivatives [].

3-substituted 6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium bromides

    Compound Description: While specific compounds within this group are not explicitly mentioned, the paper emphasizes an efficient and regioselective synthesis for this class of compounds [].

6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles

    Compound Description: The research explores the synthesis and properties of this class of compounds, emphasizing their potential as building blocks for further chemical modifications [].

Overview

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, also known as Orteronel, is a compound with significant relevance in pharmaceutical research, particularly as an androgen synthesis inhibitor. It is classified under the category of small molecule inhibitors targeting specific enzymes involved in steroidogenesis. The compound's chemical structure features a naphthamide moiety linked to a pyrroloimidazole framework, contributing to its biological activity.

Source and Classification

The compound is identified by the CAS number 426219-18-3 and has a molecular formula of C18H17N3O2C_{18}H_{17}N_{3}O_{2}, with a molecular weight of 307.35 g/mol . It is primarily classified as an androgen biosynthesis inhibitor due to its selective inhibition of the cytochrome P450 enzyme CYP17A1, which plays a critical role in the production of androgens such as testosterone and dehydroepiandrosterone.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide typically involves multi-step organic reactions that include:

  1. Formation of the Pyrrolo[1,2-c]imidazole Core: This step often utilizes cyclization reactions involving appropriate precursors containing amine and carbonyl functionalities.
  2. Introduction of Hydroxy Group: Hydroxylation can be achieved through various methods, including oxidation reactions using reagents like potassium permanganate or other oxidizing agents.
  3. Coupling with N-Methyl-2-Naphthamide: The final coupling reaction generally employs amide bond formation techniques, such as using coupling agents like EDC or DCC in the presence of a base.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be represented as follows:

Molecular Structure C18H17N3O2\text{Molecular Structure }\quad C_{18}H_{17}N_{3}O_{2}

Key structural features include:

  • A naphthalene ring system providing hydrophobic interactions.
  • A pyrrolo[1,2-c]imidazole ring that contributes to the compound's biological activity.
  • A hydroxyl group that may participate in hydrogen bonding.
Chemical Reactions Analysis

Reactions and Technical Details

The compound undergoes various chemical reactions relevant to its function as an inhibitor:

  1. Inhibition of CYP17A1: Orteronel selectively inhibits CYP17A1 by binding to its active site, thus preventing the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives.
  2. Biotransformation: In vivo studies show that Orteronel can be metabolized through pathways involving hydroxylation and conjugation, affecting its pharmacokinetics and efficacy.

The inhibition mechanism involves competitive binding to the enzyme's active site, significantly reducing androgen levels in serum.

Mechanism of Action

Process and Data

Orteronel's mechanism of action primarily involves:

  1. Selective Inhibition: The compound selectively inhibits CYP17A1, which is crucial for androgen biosynthesis. This inhibition leads to decreased levels of testosterone and other androgens in the body.
  2. Impact on Tumor Growth: By lowering androgen levels, Orteronel may impede the growth of androgen-sensitive tumors, particularly in prostate cancer treatment.

Studies indicate that after administration, serum levels of dehydroepiandrosterone and testosterone are rapidly suppressed, suggesting effective therapeutic potential for conditions requiring androgen suppression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide include:

PropertyValue
Molecular Weight307.35 g/mol
Molecular FormulaC18H17N3O2
Boiling PointPredicted at 685.1 ± 45 °C
Density1.35 g/cm³
SolubilitySoluble in DMSO
Physical FormWhite solid

Safety data indicates that the compound requires handling precautions due to potential hazards associated with exposure .

Applications

Scientific Uses

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide has several significant applications in scientific research:

  1. Cancer Treatment: As an androgen synthesis inhibitor, it shows promise in treating hormone-sensitive cancers like prostate cancer by effectively lowering androgen levels.
  2. Research Tool: It serves as a valuable tool for studying steroidogenesis pathways and understanding the role of androgens in various physiological processes.
Introduction to 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Nomenclature and Structural Classification in Heterocyclic Chemistry

The systematic IUPAC name 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide provides a complete topological description of this hybrid polycyclic compound. The name reflects its core structural features: a naphthalene-2-carboxamide moiety linked via its 6-position to a bicyclic pyrroloimidazole system bearing a chiral hydroxy group [2] [7]. This complex nomenclature arises from the fusion of two heterocyclic systems:

  • Naphthalene Core: Numbered with carboxamide at position 2 and the substitution point at position 6. The N-methyl-2-naphthamide component signifies a carboxamide group at the 2-position of naphthalene with methyl substitution on the nitrogen [3] [7].
  • Pyrrolo[1,2-c]imidazole System: A fused bicyclic heterocycle where pyrrole and imidazole rings share a bond. The 6,7-dihydro-5H designation indicates partial saturation, while 7-hydroxy specifies the hydroxyl group at the bridgehead carbon (C7), creating a stereogenic center [3] [4] [8].

Table 1: Nomenclature and Identifiers of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Identifier TypeSpecificationReference
Systematic IUPAC Name6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide [3]
CAS Number (Racemate)426219-18-3 [2] [7]
CAS Number (S-Enantiomer)566939-85-3 (Orteronel) [4] [8]
CAS Number (R-Enantiomer)426219-23-0 [3] [6]
Pharmaceutical CodeTAK-700 (S-enantiomer) [4] [7]
Molecular FormulaC₁₈H₁₇N₃O₂ [2] [4]
Molecular Weight307.35 g/mol [4] [7]
Canonical SMILESCNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O [7]

Structurally, the molecule belongs to a specialized class of fused heterobicyclic naphthalene conjugates. Key features include:

  • Stereochemistry: The tertiary alcohol at C7 creates a chiral center. X-ray crystallography confirms the (S)-enantiomer adopts a specific conformation where the hydroxy group projects axially, enabling optimal binding to enzymatic targets [4] [7] [8].
  • Hybrid Aromatic System: The naphthalene ring provides planar hydrophobicity, while the pyrrolo[1,2-c]imidazole contributes a basic nitrogen (imino N4) capable of coordinating metal ions and a pyrrolidine-like moiety that enhances aqueous solubility [3] [7].
  • Hydrogen-Bonding Motif: The carboxamide (–CONHCH₃) and hydroxy (–OH) groups form an intramolecular hydrogen-bonding network, influencing crystal packing and target interactions [7].

This architecture classifies it as an N-fused heterocyclic prodrug motif in medicinal chemistry, where the imidazole nitrogen participates in biochemical interactions critical for its pharmacological activity [4] [8].

Historical Context in Medicinal Chemistry and Drug Discovery

The discovery of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide emerged from targeted efforts to develop selective CYP17A1 inhibitors for prostate cancer therapy. Its development timeline reflects key milestones:

  • 2000-2008: Researchers at Takeda Pharmaceutical identified the racemic compound (TAK-700) during high-throughput screening for non-steroidal 17,20-lyase inhibitors. Unlike earlier steroidal inhibitors (e.g., abiraterone), this chemotype offered potential for isoform selectivity between 17α-hydroxylase and 17,20-lyase activities of CYP17A1 [4] [7].
  • 2009: Enantiomeric separation revealed the (S)-enantiomer (Orteronel) exhibited superior pharmacological properties. Preclinical studies demonstrated 5–10-fold greater inhibition of 17,20-lyase (IC₅₀ = 27 nM) compared to 17α-hydroxylase (IC₅₀ = 38–150 nM), minimizing adrenal insufficiency risks [4] [7].
  • 2010-2012: Phase I trials established dosing regimens (300–600 mg BID) and confirmed potent androgen suppression in castration-resistant prostate cancer (CRPC) patients. Testosterone and DHEA-S reductions exceeded 89% at 400 mg BID doses without concomitant corticosteroid requirements [7].
  • 2013-2015: Global Phase III trials (ELM-PC 4 & 5) evaluated Orteronel in chemotherapy-naïve and post-docetaxel mCRPC settings. While demonstrating significant PSA response rates (54–65%), it did not meet overall survival endpoints versus placebo + prednisone, halting its development as a first-line therapy [4] [7].

Table 2: Key Historical Milestones in the Development of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

YearDevelopment PhaseSignificanceReference
Pre-2008Lead IdentificationDiscovery of racemic TAK-700 via HTS targeting CYP17A1 [7]
2009Enantiomer Resolution(S)-enantiomer (Orteronel) selected for clinical development [4] [8]
2010Preclinical CharacterizationDemonstrated 5–10-fold selectivity for 17,20-lyase over 17α-hydroxylase in human cells [4] [7]
2011-2012Phase I/II TrialsEstablished 400 mg BID as biologically effective dose with 89% testosterone suppression [7]
2013-2015Phase III Trials (ELM-PC)Showed PSA response (≥50% decline) in 54% of chemotherapy-naïve mCRPC patients [4] [7]

The compound’s design overcame historical challenges in CYP17A1 inhibition:

  • Selectivity Challenge: Early inhibitors non-specifically blocked both cortisol and androgen pathways. Orteronel’s pyrroloimidazole scaffold enabled differential inhibition by exploiting active-site topology near the heme cofactor, sparing 17α-hydroxylase activity essential for glucocorticoid synthesis [4] [7].
  • Structural Optimization: Introduction of the 7-hydroxy group enhanced hydrogen bonding with CYP17A1’s asparagine-202 residue, while the N-methyl carboxamide minimized metabolic deactivation compared to ester-containing analogs [7].
  • Stereochemical Purity: The (S)-configuration at C7 proved critical, with the (R)-enantiomer showing >10-fold reduced potency. This underscored the role of three-dimensional chirality in molecular recognition by cytochrome P450 enzymes [3] [6] [8].

Though Orteronel did not achieve regulatory approval, its development provided foundational insights for next-generation CYP17A1 inhibitors, emphasizing enzyme isoform selectivity and chiral pharmacophore design in oncology drug discovery [4] [7].

Properties

CAS Number

426219-18-3

Product Name

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

IUPAC Name

6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22)

InChI Key

OZPFIJIOIVJZMN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Solubility

Soluble in DMSO

Synonyms

6-((7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo(1,2-c)imidazol-7-yl)-N-methyl-2-naphthamide
orteronel
TAK-700

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.